molecular formula C20H24N6O3 B2651574 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035000-33-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide

Cat. No.: B2651574
CAS No.: 2035000-33-8
M. Wt: 396.451
InChI Key: FGPCWGFGVLIRIV-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic small molecule featuring a benzodioxole scaffold linked to a substituted 1,3,5-triazine ring via an (E)-configured acrylamide bridge. The distinct molecular architecture, combining an electron-rich aromatic system with a multifunctional triazine core known for its hydrogen-bonding capabilities and interactions with biological targets , suggests significant potential for application in medicinal chemistry and chemical biology research. Compounds containing the 1,3-benzodioxole group are often investigated for their bioactive properties and serve as key intermediates in complex synthesis . The specific placement of dimethylamino and pyrrolidinyl substituents on the triazine ring may modulate the compound's solubility, lipophilicity, and overall pharmacokinetic profile, as similar amine-containing groups are known to influence these properties . This reagent is intended for use as a reference standard, a building block in the development of novel chemical entities, or for high-throughput screening campaigns to identify new therapeutic agents. It is supplied with quality control data and is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-25(2)19-22-17(23-20(24-19)26-9-3-4-10-26)12-21-18(27)8-6-14-5-7-15-16(11-14)29-13-28-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,27)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPCWGFGVLIRIV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For example, compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide have shown efficacy against small cell lung cancer. In vivo studies demonstrated that these compounds could inhibit tumor growth effectively while exhibiting lower toxicity compared to traditional chemotherapeutics like etoposide .

Modulation of ATP-Binding Cassette Transporters

Research has highlighted the role of compounds with similar structural features in modulating ATP-binding cassette transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer treatment. The compound under consideration has been explored as a potential modulator for these transporters, which could enhance the efficacy of concurrent therapeutic agents in treating diseases such as cystic fibrosis .

Inhibition of Enzymatic Activity

Compounds with the benzo[d][1,3]dioxole structure have been implicated in the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways associated with pain and inflammation. The inhibition of MAGL can lead to increased levels of endocannabinoids, which may provide therapeutic benefits in pain management and neuroprotection .

Antioxidant Properties

The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant activities. Compounds featuring this structure can scavenge free radicals and reduce oxidative stress, making them potential candidates for treating conditions related to oxidative damage .

Data Tables

Application AreaMechanismReferences
Anticancer ActivityInhibition of tumor growth
Modulation of ABC TransportersEnhancing drug efficacy
Inhibition of MAGLPain relief and neuroprotection
Antioxidant PropertiesScavenging free radicals

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined a series of compounds related to this compound. The results indicated a significant reduction in tumor volume in animal models treated with these compounds compared to control groups. The study concluded that further development could lead to novel anticancer therapies .

Case Study 2: Drug Resistance Mechanism

Research investigating the impact of ATP-binding cassette transporter modulators showed that compounds similar to this compound could reverse drug resistance in certain cancer cell lines. This finding suggests potential applications in enhancing the effectiveness of existing chemotherapy regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of bioactive molecules:

  • Triazine-Based Analogues: Compounds like N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide () exhibit comparable triazine cores with dimethylamino and pyrrolidinyl groups. These substitutions are critical for modulating electronic properties and target affinity .
  • Acrylamide Derivatives: (Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide () shares the α,β-unsaturated acrylamide backbone, which is associated with kinase inhibition and covalent target engagement .
Compound Core Structure Substituents Key Bioactivity
Target Compound Triazine + acrylamide Benzo[1,3]dioxole, dimethylamino, pyrrolidinyl Unknown (presumed kinase/modulator activity)
Aglaithioduline () Hydroxamic acid + aromatic Aliphatic chain, phenolic groups HDAC inhibition (70% similarity to SAHA)
Compound 3012 () Acrylamide + oxazolone Dimethylamino, p-tolyl Anticancer (cell line screening)

Computational Similarity Analysis

Using Tanimoto coefficients and fingerprint-based methods (), the target compound may exhibit moderate similarity (~60–70%) to triazine-containing HDAC inhibitors or kinase-targeting acrylamides. Such methods rely on shared pharmacophoric features, such as hydrogen-bond acceptors (triazine N-atoms) and hydrophobic regions (benzo[1,3]dioxole) . Virtual screening protocols () suggest that structural similarity correlates with overlapping biological targets, though dissimilarity in substituents (e.g., pyrrolidinyl vs. hydroxamic acid) can drastically alter selectivity .

Bioactivity and Cross-Reactivity

  • Nitro-Substituted Analogues: Compounds with nitro groups on aryl rings (e.g., nitroimidazole derivatives in ) show enhanced antimycobacterial activity compared to non-nitro analogues. This highlights the importance of electron-withdrawing groups in bioactivity, a feature absent in the target compound but relevant for future derivatization .
  • Cross-Reactivity in Immunoassays: The compound’s triazine and acrylamide motifs may cross-react with antibodies designed for structurally related molecules, as seen in studies where minor structural changes (e.g., dimethylamino vs. pyrrolidinyl) altered binding affinities by >50% .

Q & A

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of 1H NMR and ESI-MS . For example, the (E)-configuration of the acrylamide moiety can be verified via coupling constants (e.g., J = 15.2 Hz for trans-vinylic protons) in 1H NMR, as demonstrated for analogous acrylamides . ESI-MS provides molecular ion peaks ([M+H]+) to confirm molecular weight. Additional characterization via FT-IR can validate carbonyl (C=O) and triazine ring vibrations.

Q. What synthetic routes are reported for triazine-containing acrylamide derivatives?

  • Methodological Answer : A common approach involves stepwise functionalization of the triazine core :

Nucleophilic substitution on 2-chloro-4,6-disubstituted-1,3,5-triazines with amines (e.g., pyrrolidine) under basic conditions (e.g., K₂CO₃) to install substituents .

Acrylamide coupling via condensation of a carboxylic acid (or activated ester) with an amine-functionalized triazine intermediate. For example, (E)-acrylic acid derivatives can be coupled using EDCI/HOBt or DCC as coupling agents .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies should include:
  • HPLC or LC-MS monitoring of degradation products under varying pH, temperature, and light exposure.
  • Thermogravimetric analysis (TGA) to evaluate thermal decomposition.
  • Kinetic studies in solvents relevant to biological assays (e.g., DMSO, aqueous buffers) to determine half-life .

Advanced Research Questions

Q. How can computational methods predict the biological targets or binding modes of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina, Glide) and molecular dynamics simulations to model interactions with potential targets (e.g., kinases, GPCRs). Key steps:

Prepare the compound’s 3D structure using density functional theory (DFT) -optimized geometries.

Screen against target libraries (e.g., Protein Data Bank) to identify binding pockets.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity .

Q. What strategies optimize the yield of multi-step syntheses involving triazine and acrylamide moieties?

  • Methodological Answer : Apply heuristic algorithms (e.g., Bayesian optimization) to screen reaction parameters:
  • Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature).
  • Machine learning models trained on historical reaction data to predict optimal conditions.
  • Flow chemistry for precise control of reaction kinetics and byproduct minimization .

Q. How do substituents on the triazine ring influence electrochemical properties?

  • Methodological Answer : Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to study redox behavior. For example:
  • Pyrrolidine and dimethylamino groups on the triazine ring act as electron donors, shifting reduction potentials.
  • Compare with analogs lacking substituents to isolate electronic effects .

Q. What crystallographic techniques resolve the supramolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical:

Grow crystals via slow evaporation in solvents like chloroform/hexane.

Analyze packing motifs (e.g., π-π stacking between benzodioxole and triazine rings, hydrogen bonding via acrylamide NH).

Use Hirshfeld surface analysis to quantify intermolecular interactions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar triazine-acrylamides?

  • Methodological Answer : Re-evaluate reaction conditions with strict control of:
  • Moisture levels (use Schlenk lines for hygroscopic reagents).
  • Catalyst purity (e.g., Pd catalysts for coupling steps).
  • Chromatographic methods (e.g., silica activity in column chromatography) .

Q. What analytical techniques differentiate regioisomers or stereoisomers in acrylamide-triazine derivatives?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) to assign stereochemistry and regiochemistry. For example:
  • NOE correlations can distinguish (E) vs. (Z) acrylamide configurations.
  • High-resolution mass spectrometry (HRMS) confirms molecular formulas of isomeric byproducts .

Methodological Tools Table

TechniqueApplication ExampleReference
1H NMR/ESI-MSStructural confirmation of acrylamide linkage
Bayesian optimizationReaction yield enhancement
Molecular dockingTarget prediction for triazine-based pharmacophores
Cyclic voltammetryElectrochemical profiling of substituent effects
X-ray crystallographySupramolecular interaction analysis

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